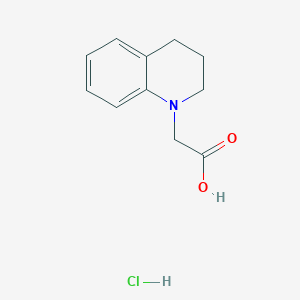
3-(4-Metil-2,5-dioxo-4-imidazolidinil)propanoato de metilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate has several scientific research applications:
Análisis Bioquímico
Biochemical Properties
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to inhibit certain enzymes, such as MurB in Escherichia coli, which is crucial for bacterial cell wall synthesis . This inhibition suggests potential antibacterial properties. Additionally, the compound interacts with 14a-demethylase, an enzyme involved in fungal sterol biosynthesis, indicating antifungal activity . These interactions highlight the compound’s potential as a therapeutic agent against bacterial and fungal infections.
Cellular Effects
The effects of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with sterol biosynthesis, compromising cell membrane integrity and function These actions result in the inhibition of cell growth and proliferation
Molecular Mechanism
At the molecular level, Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate exerts its effects through direct binding interactions with target enzymes. The compound’s imidazolidinyl moiety allows it to fit into the active sites of enzymes like MurB and 14a-demethylase, inhibiting their activity This inhibition prevents the synthesis of essential cellular components, leading to cell death
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial and fungal growth
Dosage Effects in Animal Models
The effects of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and antifungal activity without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a narrow therapeutic window for the compound, emphasizing the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is involved in specific metabolic pathways within cells. It is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, although detailed studies on these aspects are limited. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate within cells and tissues are mediated by specific transporters and binding proteins The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments Its localization and accumulation within cells can influence its activity and efficacy
Subcellular Localization
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles or compartments, influencing its biochemical properties and therapeutic potential. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Métodos De Preparación
The synthesis of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate typically involves the reaction of 4-methyl-2,5-dioxoimidazolidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: It can be reduced to form different imidazolidinyl derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate involves its interaction with specific molecular targets and pathways . It can inhibit certain enzymes and modulate protein interactions, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate can be compared with other similar compounds such as:
- Methyl 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoate
- 3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
These compounds share similar structural features but differ in their specific functional groups and properties . The uniqueness of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
methyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(4-3-5(11)14-2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNVBMSDUOWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173002 | |
| Record name | 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418117-76-6 | |
| Record name | 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)


![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)






![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)

